molecular formula C7H8N4 B1396076 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 941868-27-5

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

货号: B1396076
CAS 编号: 941868-27-5
分子量: 148.17 g/mol
InChI 键: WZJGBNLTUIUHME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

化学反应分析

Types of Reactions

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Aromatic and aliphatic amines, HCl as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit enhanced biological activities .

科学研究应用

Drug Development

1.1 Therapeutic Potential Against Autoimmune Diseases

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives have been developed as selective inhibitors of Bruton’s tyrosine kinase (BTK), which plays a crucial role in the treatment of autoimmune diseases such as rheumatoid arthritis. These compounds have shown improved pharmacokinetic properties and selectivity for BTK, making them promising candidates for further clinical evaluation.

1.2 Inhibition of Protein Kinases

The compound has demonstrated efficacy as an inhibitor of various protein kinases, including Janus Kinase 3 (JAK3) and Protein Kinase B (PKB or Akt). These kinases are often deregulated in diseases like cancer and autoimmune disorders. For instance, one derivative exhibited an IC50 value of 8.5 nM against JAK1, indicating strong selectivity and potential for treating JAK1-mediated autoimmune diseases .

Cancer Therapeutics

2.1 Anticancer Properties

Research indicates that derivatives of this compound can act as potent anticancer agents. They have been evaluated for their ability to inhibit PKB, which is frequently overactive in various cancers. Optimization processes have led to the development of nanomolar inhibitors with significant selectivity for PKB over other kinases, highlighting their potential as targeted cancer therapies .

2.2 Multi-targeted Kinase Inhibitors

Recent studies have identified new derivatives that target multiple tyrosine kinases, showing promise in inducing apoptosis in cancer cells. These compounds exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 29 to 59 µM, suggesting their potential utility in multi-targeted cancer therapy strategies .

Immunosuppressive Applications

3.1 Use in Organ Transplantation

The immunosuppressive properties of this compound derivatives have been investigated for their potential use in organ transplantation. By inhibiting JAK3, these compounds can modulate immune responses effectively, thereby reducing the risk of organ rejection in transplant patients .

3.2 Treatment of Autoimmune Disorders

The compound's ability to inhibit pathways involved in immune response regulation positions it as a candidate for treating various autoimmune disorders beyond rheumatoid arthritis, including lupus and multiple sclerosis .

Summary Table of Applications

Application Area Target/Mechanism Example Findings
Autoimmune DiseasesBTK InhibitionImproved pharmacokinetics; selective BTK inhibitors
Cancer TherapeuticsPKB InhibitionNanomolar inhibitors; significant selectivity
Immunosuppressive AgentsJAK3 InhibitionPotential use in organ transplants and autoimmune disorders

作用机制

The mechanism of action of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor, blocking the activity of enzymes like EGFR, Her2, VEGFR2, and CDK2, which are involved in cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Uniqueness

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the methyl group at the 6-position, which can influence its electronic properties and biological activity. This modification can enhance its selectivity and potency as a kinase inhibitor compared to its analogs .

生物活性

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in different models, and its potential therapeutic applications.

The compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs) and has shown selectivity towards specific mutations. For instance, in studies involving RET-driven cell lines, this compound demonstrated significant inhibition of cell growth at concentrations as low as 1 µM, effectively blocking the phosphorylation of downstream kinases such as AKT and ERK . This suggests that the compound may serve as a selective therapeutic agent against tumors driven by RET mutations.

In Vitro Efficacy

In vitro studies have revealed that this compound exhibits varying degrees of potency against different kinases. Notably, it displayed a GI50 value of approximately 4.35 µM against L858R/T790M-driven H1975 cells, indicating moderate activity compared to third-generation EGFR inhibitors. Importantly, it showed no activity against wild-type EGFR-driven cells, underscoring its selectivity for mutant forms .

Table 1: In Vitro Activity Against Various Cell Lines

Cell LineMutation TypeGI50 (µM)
ED-MCF7RET-driven3
H1975L858R/T790M4.35
H292WT EGFR>10

Inhibition of Plasmodium falciparum Kinases

Another area of interest is the compound's potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinases (CDPKs). Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, can inhibit PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM. This positions the compound as a promising candidate for antimalarial drug development .

Table 2: Inhibition Potency Against PfCDPKs

KinaseIC50 (µM)
PfCDPK40.210 - 0.530
PfCDPK10.589

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • RET-driven Tumor Models : In xenograft models using RET-driven tumors, administration of the compound resulted in significant tumor growth inhibition while maintaining a favorable safety profile .
  • Antimalarial Activity : A study demonstrated that this compound could effectively reduce parasitemia in infected mice models, showcasing its dual potential in oncology and infectious diseases .
  • PKB Inhibition : The compound has been shown to selectively inhibit PKB (also known as AKT), demonstrating up to 150-fold selectivity over PKA. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

属性

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJGBNLTUIUHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。